1-Tert-butylazetidine-3-carboxylic acid
Overview
Description
1-Tert-butylazetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle with the molecular formula C8H15NO2. This compound is notable for its unique structure, which includes a tert-butyl group attached to the azetidine ring. It is an important intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-tert-butylazetidine-3-carboxylic acid typically involves the strain-release reaction of 1-azabicyclo[1.1.0]butane. This reaction is carried out using commercially available starting materials and proceeds through a one-pot process. The reaction conditions often include the use of a base such as sodium cyanide in dimethyl sulfoxide (DMSO), followed by basic hydrolysis to yield the desired carboxylic acid .
Industrial production methods for this compound are not extensively documented, but the gram-scale synthesis described above provides a reliable route for laboratory-scale preparation. The process involves multiple steps, including the formation of intermediates such as tert-butyl 3-iodoazetidine-1-carboxylate, which undergoes further transformations to yield the final product .
Chemical Reactions Analysis
1-Tert-butylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups on the azetidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Tert-butylazetidine-3-carboxylic acid has several scientific research applications:
Biology: This compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and can provide insights into the compound’s potential therapeutic applications .
Comparison with Similar Compounds
1-Tert-butylazetidine-3-carboxylic acid can be compared with other azetidine derivatives and related compounds:
Azetidine-3-carboxylic acid: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain contexts.
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines
The uniqueness of this compound lies in its combination of ring strain and steric hindrance from the tert-butyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-tert-butylazetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSRKHYILVKXGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304755 | |
Record name | 1-tert-butylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17358-76-8 | |
Record name | NSC167187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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